2-Oxabicyclo[2.2.1]heptane-1-carboxamide, N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxo-
CAS No.:
Cat. No.: VC9315427
Molecular Formula: C16H18FNO3
Molecular Weight: 291.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18FNO3 |
|---|---|
| Molecular Weight | 291.32 g/mol |
| IUPAC Name | N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide |
| Standard InChI | InChI=1S/C16H18FNO3/c1-14(2)15(3)8-9-16(14,21-13(15)20)12(19)18-11-7-5-4-6-10(11)17/h4-7H,8-9H2,1-3H3,(H,18,19) |
| Standard InChI Key | SRVNLPBZHOKYBS-UHFFFAOYSA-N |
| SMILES | CC1(C2(CCC1(OC2=O)C(=O)NC3=CC=CC=C3F)C)C |
| Canonical SMILES | CC1(C2(CCC1(OC2=O)C(=O)NC3=CC=CC=C3F)C)C |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituent Analysis
The compound’s IUPAC name, N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide, reflects its bicyclic architecture. The oxabicyclo[2.2.1]heptane system consists of a seven-membered ring fused with an oxygen-containing heterocycle, forming a rigid, bridged structure . Key substituents include:
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A carboxamide group at position 1, linked to a 2-fluorophenyl moiety.
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Three methyl groups at positions 4, 7, and 7, contributing to steric hindrance and lipophilicity.
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A ketone group at position 3, which may participate in hydrogen bonding or redox reactions.
The molecular formula is C₁₆H₁₈FNO₃, with a molecular weight of 291.32 g/mol. The SMILES notation, CC1(C2(CCC1(OC2=O)C(=O)NC3=CC=CC=C3F)C)C, encodes the stereochemical arrangement and connectivity.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₈FNO₃ | |
| Molecular Weight | 291.32 g/mol | |
| logP | ~1.18 (estimated) | |
| Hydrogen Bond Donors | 1 (amide NH) | |
| Hydrogen Bond Acceptors | 5 (amide, ketone, ether, F) |
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategy
The synthesis of this compound typically begins with the construction of the oxabicyclo[2.2.1]heptane core. Diels-Alder reactions between dienes and dienophiles are commonly employed to form the bicyclic framework. Subsequent steps involve:
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Methylation: Introduction of methyl groups at positions 4, 7, and 7 using methylating agents like methyl iodide under basic conditions.
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Ketone Formation: Oxidation of a secondary alcohol to the ketone at position 3, often using Jones reagent or PCC.
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Amide Coupling: Reaction of the carboxylic acid derivative with 2-fluoroaniline via coupling agents such as DCC (dicyclohexylcarbodiimide) or HATU.
Optimization Challenges
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Steric Hindrance: The bulky methyl groups at positions 4, 7, and 7 necessitate prolonged reaction times or elevated temperatures to achieve complete substitution.
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Stereochemical Control: The bicyclic system’s rigidity demands chiral catalysts or resolutions to isolate enantiomerically pure forms.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Key signals include:
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δ 1.2–1.4 ppm (singlet, 9H, three methyl groups).
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δ 6.8–7.2 ppm (multiplet, 4H, fluorophenyl aromatic protons).
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δ 8.1 ppm (broad singlet, 1H, amide NH).
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¹³C NMR: Peaks at δ 170–175 ppm confirm the ketone (C=O) and amide (CONH) groups.
Mass Spectrometry (MS)
The ESI-MS spectrum shows a molecular ion peak at m/z 291.32. Fragmentation patterns reveal loss of the fluorophenyl group (m/z 177) and sequential cleavage of methyl groups.
Applications in Medicinal Chemistry
Drug Discovery Scaffold
The compound’s rigid framework serves as a conformational restraint in drug design, mimicking peptide β-turns or stabilizing bioactive conformations.
Prodrug Development
The ketone at position 3 can be reduced to a hydroxyl group, enabling prodrug strategies for controlled release.
Comparison with Structural Analogs
Table 2: Derivative Comparison
| Compound | Molecular Formula | logP | Key Feature |
|---|---|---|---|
| N-Ethyl-4,7,7-trimethyl derivative | C₁₂H₁₉NO₃ | 1.18 | Ethyl group enhances solubility |
| N-(4-Fluorobenzyl) derivative | C₁₆H₁₈FNO₃ | 1.25 | Benzyl group increases lipophilicity |
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